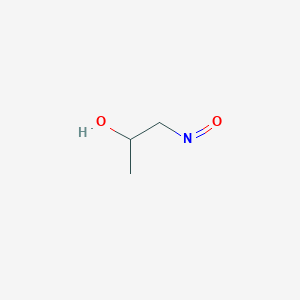
1-Nitrosopropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosopropan-2-ol is an organic compound with the molecular formula C3H7NO2 It is a nitroso derivative of propanol, characterized by the presence of a nitroso group (-NO) attached to the second carbon of the propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitrosopropan-2-ol can be synthesized through several methods. One common approach involves the nitrosation of 2-propanol using nitrosyl chloride (NOCl) or other nitrosating agents under controlled conditions. The reaction typically requires an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes, where 2-propanol is reacted with nitrosating agents in the presence of catalysts to enhance the reaction rate and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrosopropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amines or hydroxylamines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Nitropropanol derivatives.
Reduction: Aminopropanol or hydroxylaminopropanol.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Nitrosopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 1-Nitrosopropan-2-ol exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Propan-1-ol: A primary alcohol with a hydroxyl group attached to the first carbon.
Propan-2-ol (Isopropanol): A secondary alcohol with a hydroxyl group attached to the second carbon.
Nitropropanol: A nitro derivative of propanol with a nitro group (-NO2) instead of a nitroso group.
Comparison: 1-Nitrosopropan-2-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other propanol derivatives. The nitroso group allows for specific redox and substitution reactions that are not typically observed with hydroxyl or nitro groups. This uniqueness makes this compound valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93682-09-8 |
|---|---|
Molekularformel |
C3H7NO2 |
Molekulargewicht |
89.09 g/mol |
IUPAC-Name |
1-nitrosopropan-2-ol |
InChI |
InChI=1S/C3H7NO2/c1-3(5)2-4-6/h3,5H,2H2,1H3 |
InChI-Schlüssel |
VXXZUXSRPYINJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)
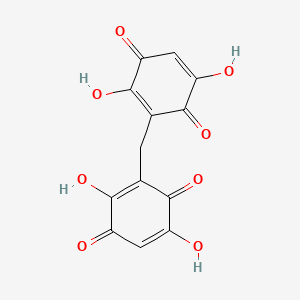
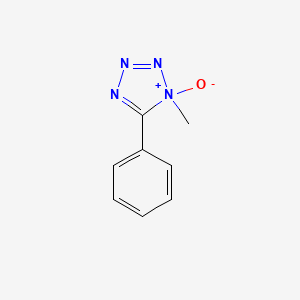
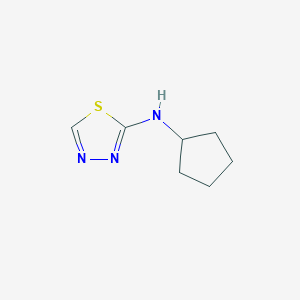
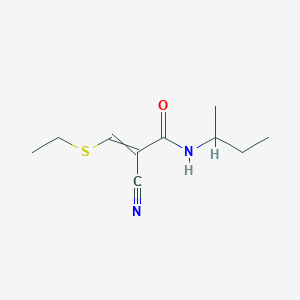
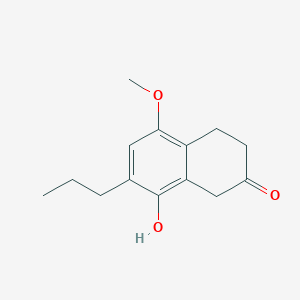
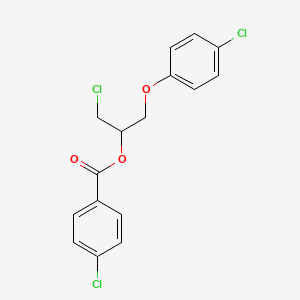
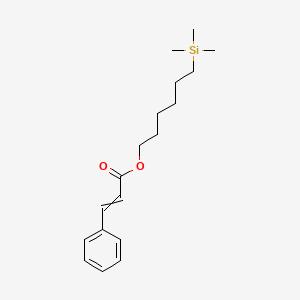
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
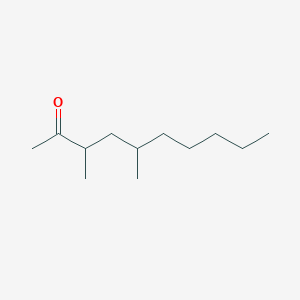
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)

![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
